This compound can be classified as:
The synthesis of 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol typically involves several key steps:
This method allows for the efficient formation of the desired thiadiazole derivative while minimizing side reactions.
The molecular structure of 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol can be described as follows:
The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its lipophilicity and potential interactions with biological targets.
5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol can participate in various chemical reactions:
These reactions are essential for modifying the compound for further biological testing or applications.
The mechanism of action for 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol involves its interaction with various biological targets:
The specific pathways and targets are under ongoing investigation to fully elucidate its pharmacological potential.
The physical and chemical properties of 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol include:
These properties are crucial for determining its suitability for various applications in medicinal chemistry.
5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol has several scientific applications:
Research continues to explore its full range of applications across different fields of science.
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry due to its distinct electronic properties and versatile bioisosteric capabilities. This five-membered ring contains two nitrogen atoms and one sulfur atom, conferring strong aromaticity and thermodynamic stability. Its planar structure allows efficient π-stacking interactions with biological targets, while the sulfur atom contributes to enhanced binding affinity through interactions with C-S σ* orbitals, which create regions of low electron density (σ-holes) that facilitate target binding [3] [4]. The mesoionic character of 1,3,4-thiadiazoles enables exceptional membrane permeability, allowing these compounds to readily cross biological barriers, including the blood-brain barrier [1] [8].
As a pyrimidine bioisostere, 1,3,4-thiadiazole mimics nucleobase geometry, enabling interference with DNA replication processes in cancer cells [3]. This is exemplified in FDA-approved drugs like acetazolamide (carbonic anhydrase inhibitor) and the anticancer agents litronesib and filanesib (kinesin inhibitors) [3]. Synthetic accessibility further enhances its drug discovery utility, particularly through reactions between 2-amino-1,3,4-thiadiazoles and α-haloketones, or via microwave-assisted multicomponent reactions that enable rapid library generation [2]. The scaffold’s structural plasticity permits extensive derivatization at the 2-, 5-, and 6-positions, facilitating optimization of target affinity and physicochemical properties [4].
Table 1: Bioactive 1,3,4-Thiadiazole Derivatives and Their Therapeutic Applications
Compound Class | Biological Activity | Key Structural Features | Reference |
---|---|---|---|
Imidazo[2,1-b][1,3,4]thiadiazoles | Antitumor, tubulin inhibition | Fused imidazole-thiadiazole system | [2] |
Honokiol-thiadiazoles | Anticancer (IC50: 1.62–10.21 µM) | Thiadiazole-linked polyphenol scaffold | [3] |
Ciprofloxacin-thiadiazoles | Antiproliferative (DNA damage) | Fluoroquinolone-thiadiazole hybrids | [3] |
Pyridyl-thiadiazoles | Antimicrobial, antiviral | Pyridine-thiadiazole conjugates | [10] |
The integration of pyridine rings and trifluoromethyl (CF3) groups into 1,3,4-thiadiazole architectures significantly augments their drug-likeness. Pyridine, a nitrogen-containing heterocycle, improves aqueous solubility through hydrogen-bond acceptance while maintaining moderate lipophilicity. It also enhances target engagement via metal-coordination capabilities and dipole interactions with enzymatic binding pockets [6] [10]. For instance, pyridyl-thiadiazole hybrids demonstrate potent antimicrobial and antiviral activities due to improved cellular uptake and target affinity [10].
The trifluoromethyl group exerts multifaceted effects:
In 5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazole-2-thiol, the CF3 group adjacent to the pyridine nitrogen creates a synergistic electronic effect that amplifies the compound’s bioactivity. This is evidenced by thiophene-thiadiazole derivatives where trifluoromethyl substitution boosted anticancer activity against HepG-2 and A-549 cell lines (IC50 = 4.37–8.03 µM), surpassing cisplatin in potency [6]. Molecular docking confirmed enhanced binding to dihydrofolate reductase (binding energy: −16.0 kcal/mol) due to hydrophobic contact optimization from the CF3 moiety [6].
Table 2: Impact of Trifluoromethyl and Pyridine Moieties on Pharmacological Properties
Pharmacokinetic Parameter | Effect of Pyridine | Effect of CF3 | Net Outcome |
---|---|---|---|
Lipophilicity (Log P) | Moderate increase (0.5–1.5 units) | Significant increase (1.0–2.0 units) | Balanced membrane permeability |
Metabolic Stability | Variable | High resistance to CYP450 oxidation | Extended half-life |
Solubility | Improved via H-bond acceptance | Counterbalances excessive hydrophobicity | Optimal bioavailability |
Target Affinity | Metal coordination, π-stacking | Hydrophobic pocket penetration | Enhanced potency |
The anticancer applications of 1,3,4-thiadiazoles have evolved from serendipitous discoveries to rational design paradigms. First-generation thiadiazoles (1950s–1980s), such as aminothiadiazoles, primarily exhibited DNA-binding capabilities through intercalation or minor groove binding, but suffered from poor selectivity [3] [9]. Second-generation derivatives (1990s–2010s) leveraged hybrid pharmacophore approaches, exemplified by ciprofloxacin-thiadiazoles conjugates that induced DNA damage and apoptosis in MCF-7 breast cancer cells (IC50 = 3.26 µM) via dual topoisomerase inhibition and cell-cycle arrest [3].
Contemporary third-generation thiadiazoles integrate targeted delivery and multimodal mechanisms. Honokiol-thiadiazole hybrids (e.g., compound 8a) suppress metastasis by downregulating VEGF/VEGFR and MMPs while activating AMPK pathways, showing IC50 values of 1.62–4.61 µM across seven cancer cell lines [3]. Structure-Activity Relationship (SAR) studies consistently validate that 2,5-disubstituted derivatives with halogenated aryl groups (e.g., 4-fluorobenzyl) maximize anticancer potency. Notably, replacing thiadiazole with oxadiazole diminishes activity by >10-fold, underscoring the core scaffold’s indispensability [3].
Advancements in synthetic methodologies, particularly microwave-assisted reactions and C–C coupling catalysis, now enable rapid generation of thiadiazole libraries for phenotypic screening [2] [9]. However, challenges persist in target deconvolution, as many thiadiazoles exhibit polypharmacology. Modern approaches combine high-content screening with chemoproteomics to map mechanisms, as seen in the identification of kinesin inhibitors like litronesib [3] [9].
Table 3: Evolution of Thiadiazole-Based Anticancer Agents
Generation | Time Period | Representative Agents | Mechanism of Action | Limitations |
---|---|---|---|---|
First | 1950s–1980s | Simple amino-thiadiazoles | DNA intercalation | Low selectivity, high toxicity |
Second | 1990s–2010s | Ciprofloxacin-thiadiazoles | Topoisomerase inhibition, DNA damage | Moderate bioavailability |
Third | 2010s–present | Honokiol-thiadiazoles (e.g., 8a), trifluoromethylpyridyl derivatives | Multi-targeted: Anti-angiogenic, AMPK activation, tubulin inhibition | Target identification complexity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7